N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide (referred to herein as Compound A) is a pyrazole-carbohydrazide derivative characterized by a planar hydrazone backbone and substituted aromatic groups. The molecule features:
- A pyrazole-5-carbohydrazide core, enabling hydrogen bonding and π-π stacking interactions.
- An (E)-configuration at the imine bond (C=N), confirmed via single-crystal X-ray diffraction .
- 4-(Dimethylamino)phenyl and 4-methylphenyl substituents, which enhance electronic delocalization and modulate solubility .
Compound A has been synthesized through condensation reactions between pyrazole-3-carboxylic acid hydrazide and 4-(dimethylamino)benzaldehyde under reflux conditions . Its structure has been validated using FT-IR, NMR, and X-ray crystallography, with CCDC deposition numbers available for reproducibility .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-4-8-16(9-5-14)18-12-19(23-22-18)20(26)24-21-13-15-6-10-17(11-7-15)25(2)3/h4-13H,1-3H3,(H,22,23)(H,24,26)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBVXUSFXHGQHD-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide exhibit promising anticancer properties. These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that derivatives of pyrazole can target specific oncogenic pathways, leading to cell death in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Synthesis of Novel Materials
This compound can serve as a precursor for synthesizing novel polymeric materials. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored properties for specific applications, such as coatings and adhesives .
Photophysical Properties
The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic structure allows for efficient charge transport and light emission, which are critical for the performance of these devices .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the dimethylamino group or the pyrazole ring can significantly influence its potency and selectivity against various biological targets.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increases potency against certain cancer cell lines |
| Alteration of side chains | Modifies antimicrobial efficacy |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives including this compound revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response with minimal toxicity to normal cells .
Case Study 2: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations, which is promising for future antibiotic development .
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of Compound A with structurally analogous compounds:
Structural Analogues
Key Differences and Trends
Electronic Effects: The 4-(dimethylamino)phenyl group in Compound A provides strong electron-donating effects, lowering the HOMO-LUMO gap (3.8 eV) compared to electron-withdrawing substituents (e.g., 2,4-dichlorophenyl: 4.2 eV) . Methoxy groups enhance fluorescence properties in trimethoxy-substituted derivatives .
Biological Activity: Antimicrobial potency correlates with hydrophobicity: Compound A (logP = 2.1) shows moderate activity, while dichlorophenyl derivatives (logP = 3.5) exhibit higher membrane permeability but reduced solubility . Diethylamino substituents improve NLO properties but reduce thermal stability (decomposition at 180°C vs. 220°C for Compound A) .
Synthetic Accessibility :
- Microwave-assisted synthesis reduces reaction time (<1 hour) for methoxy derivatives compared to traditional reflux methods (6–12 hours) .
Research Findings and Data Analysis
Spectroscopic and Computational Insights
- FT-IR: The C=N stretch in Compound A appears at 1605 cm⁻¹, shifted to 1590 cm⁻¹ in diethylamino derivatives due to increased conjugation .
- NMR : The NH proton in Compound A resonates at δ 11.2 ppm (DMSO-d₆), absent in N-methylated analogues .
- DFT Studies : Compound A exhibits a planar geometry with intramolecular N–H···N hydrogen bonding (bond length: 1.89 Å), stabilizing the (E)-configuration .
Biological Activity
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O2
- Molecular Weight : 338.41 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry, often leading to compounds with significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In a study involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, it exhibited mean growth inhibition percentages of 54.25% and 38.44%, respectively .
- IC50 Values : In different assays, IC50 values were reported, indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives showed IC50 values as low as 0.28 µM against A549 cells (lung cancer), highlighting their potency .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory conditions .
- Comparative Studies : In comparative studies with other pyrazole derivatives, this compound showed superior anti-inflammatory activity, making it a candidate for further development in therapeutic applications .
Other Pharmacological Activities
Apart from anticancer and anti-inflammatory properties, the compound has been investigated for additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .
- Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Table of Biological Activities
Notable Research Findings
- Zheng et al. (2022) reported that certain pyrazole derivatives exhibited significant anticancer efficacy with IC50 values ranging from 0.39 µM to 0.74 mg/mL against different cancer cell lines .
- Abdel-Aziz et al. (2022) synthesized a series of compounds based on the pyrazole structure that demonstrated potent cytotoxic effects against Hep-2 cancer cells with an IC50 of 0.74 mg/mL .
- Recent Reviews have emphasized the role of pyrazole derivatives in drug design, particularly noting their diverse biological activities including anticancer and anti-inflammatory effects .
Q & A
Q. What are the standard synthetic routes for preparing N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The synthesis typically follows a multi-step process:
- Pyrazole ring formation : React hydrazine with a β-diketone or β-ketoester under acidic/basic conditions to form the pyrazole core.
- Substituent introduction : Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., using 4-methylphenyl halides with a base like K₂CO₃).
- Hydrazide formation : Condense the pyrazole intermediate with 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol to form the hydrazone linkage .
- Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign signals for hydrazone (C=N), pyrazole protons, and aromatic substituents.
- IR spectroscopy : Identify N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Verify C, H, N content to confirm purity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory testing : COX-1/COX-2 inhibition assays or LPS-induced TNF-α/IL-6 suppression in macrophages.
- Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate its interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electronic properties (HOMO-LUMO, dipole moments) and predict reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR, DNA gyrase). Analyze binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions. Validate with MD simulations for stability .
- Challenges : Account for solvation effects and protein flexibility during docking. Cross-validate with experimental IC₅₀ data .
Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/EtOH mixtures). Use SHELXL for refinement, focusing on disorder modeling and hydrogen-bonding networks .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs.
- Key parameters : Report R-factors (<5%), bond lengths/angles, and thermal displacement parameters. Address twinning or low-resolution data via SHELXD .
Q. How can structure-activity relationship (SAR) studies address contradictions in bioactivity data?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and compare bioactivity .
- Statistical analysis : Use multivariate regression (e.g., Hansch analysis) to correlate electronic (σ, π) or steric parameters with activity trends.
- Case example : If anti-inflammatory activity varies, assess substituent effects on COX-2 selectivity via IC₅₀ ratios and molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
